3-[(5-Bromo-2-fluorophenyl)methyl]azetidine
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Description
The compound "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" is a structurally unique molecule that is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for the compound .
Synthesis Analysis
The synthesis of azetidine derivatives often involves key steps such as bromofluorination, reduction, and cyclization. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid was achieved through bromofluorination followed by reduction and ring closure . Similarly, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines also utilized bromofluorination of alkenyl azides, followed by reduction and cyclization . These methods suggest that the synthesis of "this compound" could potentially involve similar steps, starting from an appropriately substituted alkenyl azide or other suitable precursors.
Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles that can serve as building blocks in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds . The presence of substituents such as bromo and fluoro groups can significantly influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions, including coupling reactions, as demonstrated by the synthesis of a novel ligand for nicotinic receptors through a Stille coupling . The presence of halogen substituents, such as bromo and fluoro, in the azetidine ring can make these compounds suitable for further functionalization through nucleophilic substitution or cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their substituents. For example, the introduction of a fluoro group can increase the lipophilicity of the molecule, which is an important factor in drug design . The bromo and fluoro substituents in "this compound" are likely to affect its boiling point, solubility, and stability, as well as its potential biological activity.
Mechanism of Action
properties
IUPAC Name |
3-[(5-bromo-2-fluorophenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVKEZSBCXVRLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588370 |
Source
|
Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
937619-34-6 |
Source
|
Record name | 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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